molecular formula C18H16N4O4 B11608324 Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate

Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate

Cat. No.: B11608324
M. Wt: 352.3 g/mol
InChI Key: HRSPEUPAZDYOHQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a 3-nitrophenyl group and an ethyl aminoacetate moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions. The resulting quinazoline intermediate is then subjected to nitration to introduce the 3-nitrophenyl group. Finally, the ethyl aminoacetate moiety is attached through a nucleophilic substitution reaction using ethyl bromoacetate in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinazoline N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: The ethyl aminoacetate moiety can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Ethyl bromoacetate, sodium ethoxide.

Major Products Formed

    Reduction: 2-{[2-(3-aminophenyl)quinazolin-4-YL]amino}acetate.

    Oxidation: Quinazoline N-oxide derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties due to its ability to interfere with cell signaling pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 2-{[2-(3-aminophenyl)quinazolin-4-YL]

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

ethyl 2-[[2-(3-nitrophenyl)quinazolin-4-yl]amino]acetate

InChI

InChI=1S/C18H16N4O4/c1-2-26-16(23)11-19-18-14-8-3-4-9-15(14)20-17(21-18)12-6-5-7-13(10-12)22(24)25/h3-10H,2,11H2,1H3,(H,19,20,21)

InChI Key

HRSPEUPAZDYOHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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